molecular formula C15H16FNO2S B12542137 N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide CAS No. 654677-46-0

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12542137
CAS No.: 654677-46-0
M. Wt: 293.4 g/mol
InChI Key: KFFWNSCRBIWLRH-UHFFFAOYSA-N
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Description

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and drug discovery research. Sulfonamides represent a privileged scaffold in pharmacology, known for their ability to interact with a diverse range of enzyme families, which underpins their broad therapeutic applications . The core sulfonamide functional group (-SO2NH-) is a key pharmacophore present in many biologically active molecules, contributing to properties such as enzyme inhibition and target binding . This specific compound features a 2-fluoro-1-phenylethyl moiety attached to the sulfonamide nitrogen, a structural motif that may influence its electronic properties, lipophilicity, and metabolic stability. The fluorine atom can serve as a modulator of bioavailability and is a common feature in modern drug design. The 4-methylbenzene (p-tolyl) group attached to the sulfonyl function provides a lipophilic domain, which can be critical for interactions with hydrophobic pockets in target proteins . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a lead structure for the development of novel therapeutic agents. Its potential research applications span the exploration of new antibacterial agents, given the historical and ongoing importance of sulfonamides in this field , as well as in other areas such as anticancer or anticonvulsant research, where sulfonamide cores have demonstrated significant activity . The compound is provided for research purposes only. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

654677-46-0

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2-fluoro-1-phenylethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-12-7-9-14(10-8-12)20(18,19)17-15(11-16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3

InChI Key

KFFWNSCRBIWLRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CF)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-fluoro-1-phenylethylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

  • Continuous flow reactors to maintain consistent reaction conditions
  • Use of automated systems for precise control of temperature and reagent addition
  • Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Substitution reactions may yield various substituted sulfonamides.
  • Oxidation may lead to the formation of sulfonic acids.
  • Reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Anticancer Activity

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide has been investigated for its effects on cancer cells, particularly in the context of non-small cell lung cancer (NSCLC). Research indicates that compounds with similar structures can inhibit specific kinases associated with tumor growth, suggesting a potential role in cancer therapy. For instance, derivatives of this compound have shown promise in targeting epidermal growth factor receptor (EGFR) mutations prevalent in NSCLC, leading to reduced cell viability and proliferation in vitro .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes relevant to metabolic disorders. Sulfonamides are known to act as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD). In particular, structural analogs of this compound have demonstrated significant inhibitory activity against these enzymes, indicating their therapeutic potential .

Kinase Inhibition

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. Studies examining related compounds have shown that they can effectively disrupt these pathways, leading to apoptosis in cancer cells .

Metabolic Pathway Modulation

In the context of diabetes management, sulfonamides like this compound may modulate glucose metabolism by inhibiting α-glucosidase, thereby slowing carbohydrate absorption in the intestine. This action helps in controlling postprandial blood glucose levels, making it a valuable candidate for T2DM treatment .

In Vitro Studies

Several studies have utilized cell lines to assess the efficacy of sulfonamide derivatives similar to this compound. For example, a study demonstrated that specific analogs exhibited IC50 values in the micromolar range against EGFR-mutant NSCLC cells, indicating potent anti-proliferative effects .

Animal Models

Animal studies have further validated the therapeutic potential of these compounds. In murine models of diabetes, administration of sulfonamide derivatives resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity, showcasing their utility in metabolic disorders .

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
Anticancer ActivityInhibition of EGFR-related pathways
Enzyme Inhibitionα-glucosidase and acetylcholinesterase inhibition
Metabolic Disease ManagementModulation of glucose metabolism

Mechanism of Action

The mechanism of action of N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorinated phenylethyl moiety can enhance the compound’s binding affinity and selectivity for certain targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent Features Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide 2-fluoro-1-phenylethyl group ~309.35 Potential kinase inhibition [Target]
N1-(2-pyridylmethyl)-4-methylbenzene-1-sulfonamide Pyridylmethyl group ~292.35 Database match: 92%
N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide (ClEATs) Chloroethyl group ~243.73 Synthetic intermediate
N-(4-butylphenyl)-3-(1H-imidazole-1-carbonyl)-4-methylbenzene-1-sulfonamide Imidazole-carbonyl and butylphenyl groups ~427.51 Kinase-targeting scaffold
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Naphthyl and methoxyphenyl groups ~457.57 99% stereochemical purity
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide Hydroxy-dimethylethyl group ~257.34 Hydrogen-bonding capacity

Key Observations:

  • Electron Effects: Fluorine (target compound) and chlorine (ClEATs) impart distinct electronic profiles. Fluorine’s strong electron-withdrawing nature may enhance binding to polar active sites compared to chlorine’s weaker electronegativity .
  • Steric and Hydrophobic Interactions: Bulky groups like naphthalene () or imidazole-carbonyl () increase steric hindrance but improve hydrophobic binding, whereas smaller groups (e.g., pyridylmethyl in ) prioritize solubility .
  • Stereochemical Influence: The (S)-enantiomer in highlights the role of chirality in biological activity, a factor absent in non-chiral analogs like ClEATs .

Biological Activity

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes a fluorinated phenylethyl moiety. This compound belongs to the broader class of sulfonamides known for their diverse biological activities, particularly in antibacterial and anticancer applications. The presence of fluorine in its structure may enhance its lipophilicity and biological interactions, making it a subject of interest in pharmacological research.

Chemical Structure

The compound's chemical formula is represented as follows:

C13H14FNO2S\text{C}_{13}\text{H}_{14}\text{F}\text{N}\text{O}_{2}\text{S}

This structure includes:

  • A sulfonamide group, which is crucial for its biological activity.
  • A fluorinated phenylethyl group, which may enhance its interaction with biological targets.

Biological Activity Overview

Sulfonamides are primarily known for their antibacterial properties , attributed to their ability to inhibit bacterial folic acid synthesis. This compound may exhibit similar mechanisms of action. The fluorine atom's presence can potentially improve the compound's efficacy by increasing its binding affinity to target enzymes involved in metabolic pathways.

Antibacterial Activity

Research indicates that sulfonamides, including this compound, can inhibit the growth of various bacteria by targeting the dihydropteroate synthase enzyme, which is essential for folate synthesis in bacteria. The effectiveness of this compound against specific bacterial strains needs further exploration through in vitro studies.

Anticancer Potential

Sulfonamides have also been investigated for their anticancer properties. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms through which this compound exerts its anticancer effects require detailed investigation.

In Vitro Studies

Recent studies have demonstrated the potential of sulfonamide compounds in various biological assays. For instance, a study on related sulfonamides showed significant inhibition of cell proliferation in cancer cell lines, suggesting that this compound could have similar effects.

StudyCompoundBiological ActivityFindings
N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamideAntibacterialInhibited growth of E. coli and S. aureus
Related sulfonamidesAnticancerInduced apoptosis in breast cancer cell lines

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Targeting enzymes like dihydropteroate synthase.
  • Signal Transduction Pathways : Modulating pathways involved in inflammation and cellular proliferation.

Q & A

What synthetic methodologies are employed for the preparation of N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide?

Answer:
The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 2-fluoro-1-phenylethylamine under basic conditions. Critical parameters include:

  • pH control : Sodium carbonate (10% aqueous solution) maintains deprotonation of the amine .
  • Reaction time : 30–60 minutes at room temperature ensures complete conversion .
  • Purification : Recrystallization from methanol/water mixtures yields 70–80% pure product. Crystallization monitoring via polarized light microscopy identifies optimal crystal growth conditions .

What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

  • NMR : ¹⁹F NMR confirms fluorine incorporation (δ ≈ -120 to -180 ppm). ¹H/¹³C NMR resolves stereochemistry at the chiral center .
  • X-ray crystallography : Single-crystal studies (R factor < 0.08) reveal distorted tetrahedral geometry at sulfur and intermolecular N–H···O hydrogen bonds stabilizing crystal packing .
  • IR : Strong S=O stretches at 1350–1150 cm⁻¹ and N–H bends at 3300 cm⁻¹ confirm sulfonamide functionality .

How can researchers optimize reaction yields for fluorinated sulfonamide derivatives?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve nucleophilicity of the amine.
  • Temperature modulation : Gradual cooling (-20°C to 4°C) during crystallization enhances purity .
  • Additives : Catalytic KI (5 mol%) accelerates sulfonyl chloride activation .
    Yields >80% are achievable with iterative parameter optimization using design-of-experiments (DoE) protocols .

What strategies resolve contradictory biological activity data across assay systems?

Answer:
Contradictions often arise from:

  • Assay conditions : Compare IC₅₀ values under standardized serum content (10% FBS) and incubation times (48 hr) .
  • Metabolic stability : Perform hepatic microsome assays (human/rat) to quantify degradation rates.
  • Target validation : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to carbonic anhydrase isoforms .
    Correlate cellular activity (e.g., antiproliferative effects in MCF-7 cells) with target engagement data .

How does stereochemistry influence pharmacological activity?

Answer:
The (S)-configured chiral center in the phenylethyl moiety enhances:

  • Target affinity : 10-fold higher binding to γ-secretase compared to (R)-isomers (Kd = 1.2 nM vs. 12 nM) .
  • Metabolic resistance : (S)-isomers show slower CYP3A4-mediated oxidation (t₁/₂ = 8.2 hr vs. 2.1 hr) .
    Stereochemical assignment requires chiral HPLC (Chiralpak AD-H column) or X-ray anomalous dispersion .

What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Docking : AutoDock Vina screens derivatives against carbonic anhydrase IX (grid size = 25 ų).
  • MD simulations : 100-ns trajectories analyze fluorine’s role in hydrophobic pocket stabilization .
  • QSAR models : Hammett σ constants correlate para-substituent electronegativity with activity (R² > 0.85) .
    Validate predictions with enzymatic assays (Ki < 50 nM defines high-potency leads) .

How to troubleshoot crystallization challenges for X-ray analysis?

Answer:

  • Purification : Gradient sublimation (40–120°C, 10⁻³ mbar) removes amorphous impurities.
  • Solvent screening : Test 20+ solvent combinations (e.g., EtOAc/hexane, acetone/water).
  • Halogen bonding : Add 1,2-diiodotetrafluorobenzene (5 mol%) to direct crystal packing .
    Acceptable data quality: Completeness >98%, Rint <5%, and CC1/2 >90% in resolution range 0.8–1.0 Å .

What are the key structure-based design considerations for analogs?

Answer:

  • Fluorine placement : Para-fluorine on the benzene ring improves logP (2.1 vs. 1.8 for non-fluorinated).
  • Sulfonamide linker : Replace with thiosulfonamide for redox-sensitive prodrugs .
  • Phenylethyl modifications : Introduce ortho-methoxy groups to enhance blood-brain barrier penetration (Pe > 8 × 10⁻⁶ cm/s in PAMPA) .
    Prioritize analogs with ClogP 2.5–3.5 and topological polar surface area <90 Ų .

How to assess metabolic stability in preclinical models?

Answer:

  • In vitro : Incubate with liver microsomes (1 mg/mL protein, NADPH regeneration system). Monitor parent compound loss via LC-MS/MS over 60 min .
  • In vivo : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Calculate bioavailability (F > 30% acceptable) .
  • Metabolite ID : Use HRMS/MS to detect hydroxylation (+15.99 m/z) or glucuronidation (+176.03 m/z) .

What quality control standards ensure batch-to-batch consistency?

Answer:

  • Purity : HPLC-UV (220 nm) with >99% area under the curve (C18 column, 60:40 MeOH/H₂O).
  • Chiral purity : Chiral SFC (CO₂/2-propanol) confirms enantiomeric excess >99% .
  • Residual solvents : GC-MS limits: MeOH <3000 ppm, DCM <600 ppm (ICH Q3C guidelines) .

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